2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a bromopyridine carboxylate ester
Mechanism of Action
Target of Action
The primary targets of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The interaction of this compound with alpha1-adrenergic receptors affects the adrenergic signaling pathway . This pathway is associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily observed in its interaction with alpha1-adrenergic receptors . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is substituted with a methoxyphenyl group through a nucleophilic substitution reaction.
Esterification: The intermediate is then reacted with 5-bromopyridine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester linkage can be reduced to an alcohol.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate.
Reduction: Formation of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-hydroxyethyl 5-bromopyridine-3-carboxylate.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for various receptors.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring substituted with a methoxyphenyl group and have been studied for their affinity for alpha1-adrenergic receptors.
4-(4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one: This compound contains a similar piperazine and methoxyphenyl structure but with a triazole ring instead of a pyridine ring.
Uniqueness
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromopyridine moiety allows for unique interactions not seen in other similar compounds.
Properties
IUPAC Name |
[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O4/c1-26-17-4-2-16(3-5-17)22-6-8-23(9-7-22)18(24)13-27-19(25)14-10-15(20)12-21-11-14/h2-5,10-12H,6-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAXNAOIYMMOBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.